molecular formula C24H17FN4O3S B12133896 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]pyridi no[2,3-d]pyrimidin-5-one

3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]pyridi no[2,3-d]pyrimidin-5-one

Cat. No.: B12133896
M. Wt: 460.5 g/mol
InChI Key: BRXGTCUFTRFYEI-UHFFFAOYSA-N
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Description

This compound belongs to the pyridino-pyridino-pyrimidinone class, characterized by a fused tricyclic core with a sulfonyl group at the 3-position, a fluorophenyl substituent, and a benzyl group at the 1-position. The 2-imino group confers tautomeric properties, influencing its reactivity and biological interactions .

Properties

Molecular Formula

C24H17FN4O3S

Molecular Weight

460.5 g/mol

IUPAC Name

7-benzyl-5-(4-fluorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C24H17FN4O3S/c25-17-9-11-18(12-10-17)33(31,32)20-14-19-23(27-21-8-4-5-13-28(21)24(19)30)29(22(20)26)15-16-6-2-1-3-7-16/h1-14,26H,15H2

InChI Key

BRXGTCUFTRFYEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the core dihydropyridino-pyrimidinone structure, followed by the introduction of the fluorophenyl and sulfonyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions may introduce new functional groups.

Scientific Research Applications

3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

Table 1: Substituent Variations in Pyrimidinone Derivatives
Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key References
Target Compound 4-Fluorophenyl sulfonyl (3), benzyl (1) C₂₆H₂₀FN₃O₃S 485.52
3-[(4-Bromophenyl)sulfonyl]-1-cyclohexyl-2-imino-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one 4-Bromophenyl sulfonyl (3), cyclohexyl (1) C₂₆H₂₄BrN₃O₃S 554.46
2-{[(3-Fluorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-1H,4H,5H-indeno[1,2-d]pyrimidin-5-one 3-Fluorobenzyl sulfanyl (2), methylphenyl (4) C₂₅H₁₉FN₂OS 414.49
6-[2-[4[bis(4-fluorophenyl)methylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one Bis(4-fluorophenyl)methylene (piperidinyl), thiazolo core C₂₈H₂₅F₂N₃OS 513.58

Key Observations :

  • Sulfur Linkage : Replacing sulfonyl with sulfanyl (e.g., in ) reduces polarity, which may decrease solubility but improve membrane permeability.
  • Core Heterocycles: Thiazolo[3,2-a]pyrimidinones (e.g., ) exhibit distinct conformational rigidity compared to pyridino-pyridino-pyrimidinones, influencing receptor selectivity.

Pharmacological and Biochemical Insights

Key Observations :

  • 5-HT Receptor Interactions: The thiazolo-pyrimidinone derivative (ritanserin) in shows potent 5-HT2 antagonism, suggesting that the target compound’s sulfonyl group may similarly engage polar residues in receptor pockets.
  • Kinase Inhibition Potential: The tricyclic core of the target compound resembles ATP-competitive kinase inhibitors, though direct evidence is lacking.
  • Anticancer Activity: Indeno-pyrimidinones (e.g., ) inhibit tubulin polymerization, highlighting the role of fused aromatic systems in cytotoxicity.

Key Observations :

  • Yield Limitations : The target compound’s synthesis faces moderate yields due to steric hindrance from the benzyl group during cyclization .
  • Substituent Reactivity : Bromophenyl sulfonyl derivatives require harsher reaction conditions compared to fluorophenyl analogs .

Biological Activity

The compound 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a unique combination of functional groups, including a sulfonyl group and an imine functionality within a dihydropyridine-pyrimidinone core. Its molecular formula is C24H17FN4O3SC_{24}H_{17}FN_{4}O_{3}S with a molecular weight of approximately 460.5 g/mol. The presence of the fluorophenyl moiety is believed to enhance its pharmacological properties.

Property Value
Molecular FormulaC24H17FN4O3S
Molecular Weight460.5 g/mol
IUPAC Name7-benzyl-5-(4-fluorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
InChI KeyBRXGTCUFTRFYEI-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions. Initial steps focus on constructing the core dihydropyridino-pyrimidinone structure, followed by the introduction of the fluorophenyl and sulfonyl groups. Common reagents include various acids and bases to facilitate the formation of the desired product. Optimizing reaction conditions is crucial for achieving high yield and purity.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity: Compounds containing pyrimidine cores have been documented to possess antimicrobial properties.
  • Anticancer Potential: Structural analogs have shown promising results as anticancer agents by inhibiting specific kinases involved in cancer progression.
  • Calcium Channel Blocking: Certain derivatives have been identified as calcium channel blockers, which can be significant in cardiovascular therapies.

Comparative Biological Activity Table

Compound Name Structural Features Biological Activity
4-Methylthio-2-(4-fluorophenyl)-pyrimidin-5-onePyrimidine core with methylthio groupAntimicrobial
1-Benzyl-4-(4-fluorophenyl)-dihydropyridineDihydropyridine structureCalcium channel blocker
3-Amino-1-benzyl-pyrido[2,3-d]pyrimidin-5-oneAmino substitution on pyridineAnticancer

The mechanism of action for 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one likely involves interaction with specific biological targets such as enzymes or receptors. Preliminary studies suggest that it may modulate enzymatic activity related to cell signaling pathways implicated in various diseases.

Case Studies and Research Findings

  • Anticancer Studies: A study demonstrated that derivatives of this compound showed selective inhibition against certain cancer cell lines through kinase inhibition assays.
  • In vitro Antimicrobial Testing: Various tests indicated that similar compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Calcium Channel Blockade: Research involving electrophysiological techniques suggested that related compounds could effectively block calcium channels in cardiac tissues.

Future Directions

Given its unique structural features and preliminary findings regarding its biological activities, further research is warranted to explore:

  • In vivo Efficacy: Animal studies to assess therapeutic potential.
  • Mechanistic Studies: Detailed investigations into its interactions with specific molecular targets.
  • Derivatives Development: Synthesis of analogs to enhance efficacy and reduce potential side effects.

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